

In-Depth Technical Guide: 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Formyl-1H-indazole-5-carboxylic acid

Cat. No.: B1344232

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and specific biological pathways for **3-Formyl-1H-indazole-5-carboxylic acid** are not extensively available in the public domain. This guide provides a comprehensive overview based on the known chemistry of closely related indazole derivatives and general synthetic methodologies.

Core Chemical Structure and Properties

3-Formyl-1H-indazole-5-carboxylic acid is a bicyclic heterocyclic organic compound. The core structure consists of a fused benzene and pyrazole ring system, forming the indazole scaffold. This scaffold is substituted with a formyl group (-CHO) at the 3-position and a carboxylic acid group (-COOH) at the 5-position. The presence of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Structural Details

Identifier	Value
IUPAC Name	3-formyl-1H-indazole-5-carboxylic acid
Molecular Formula	C ₉ H ₆ N ₂ O ₃
Molecular Weight	190.16 g/mol
SMILES	O=Cc1nnc2cc(C(=O)O)ccc12
InChI	InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)

Physicochemical Properties (Predicted and Observed for Related Compounds)

Property	Value/Description
Appearance	Expected to be a solid.
Melting Point	Not reported. Related indazole carboxylic acids exhibit a wide range of melting points, often exceeding 200°C.
Solubility	Likely to be poorly soluble in water and soluble in organic polar solvents like DMSO and DMF.
pKa	The carboxylic acid moiety will be acidic, while the pyrazole ring has basic nitrogen atoms. The overall pKa will be influenced by both groups.

Spectroscopic Characterization (Expected)

While specific experimental spectra for **3-Formyl-1H-indazole-5-carboxylic acid** are not readily available, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds and the known chemical shifts of the functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the N-H proton of the indazole ring.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Aldehyde (-CHO)	9.5 - 10.5	Singlet	Highly deshielded proton.
Aromatic (H4)	8.0 - 8.5	Singlet or narrow doublet	Influenced by the adjacent formyl group.
Aromatic (H6)	7.8 - 8.2	Doublet	Coupled to H7.
Aromatic (H7)	7.2 - 7.6	Doublet	Coupled to H6.
Carboxylic Acid (-COOH)	12.0 - 14.0	Broad Singlet	Chemical shift is concentration and solvent dependent.
Indazole N-H	13.0 - 15.0	Broad Singlet	Chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the aromatic and heterocyclic carbons.

Carbon	Expected Chemical Shift (δ , ppm)
Aldehyde Carbonyl (-CHO)	185 - 195
Carboxylic Acid Carbonyl (-COOH)	165 - 175
Indazole C3	140 - 150
Indazole C3a	120 - 130
Indazole C4	110 - 120
Indazole C5	125 - 135
Indazole C6	120 - 130
Indazole C7	110 - 120
Indazole C7a	135 - 145

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Broad	Characteristic broad absorption due to hydrogen bonding.
N-H (Indazole)	3200 - 3400	Medium, Broad	Overlaps with the O-H stretch.
C=O (Aldehyde)	1680 - 1710	Strong, Sharp	Conjugated aldehyde carbonyl stretch.
C=O (Carboxylic Acid)	1650 - 1680	Strong, Sharp	Conjugated carboxylic acid carbonyl stretch.
C-H (Aromatic)	3000 - 3100	Medium	Aromatic C-H stretching.
C=C (Aromatic)	1450 - 1600	Medium to Strong	Aromatic ring stretching vibrations.

Synthesis Methodology (Proposed)

A plausible synthetic route to **3-Formyl-1H-indazole-5-carboxylic acid** can be proposed based on established organic chemistry reactions for the functionalization of the indazole core. A common strategy involves the construction of the indazole ring followed by the introduction or modification of the functional groups.

Proposed Synthetic Pathway

A potential route could start from a substituted toluene derivative, proceeding through nitration, reduction, diazotization, and cyclization to form the indazole core, followed by oxidation and formylation.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **3-Formyl-1H-indazole-5-carboxylic acid**.

Key Experimental Protocols (General Procedures)

Protocol 1: Oxidation of a Methyl Group on the Indazole Ring

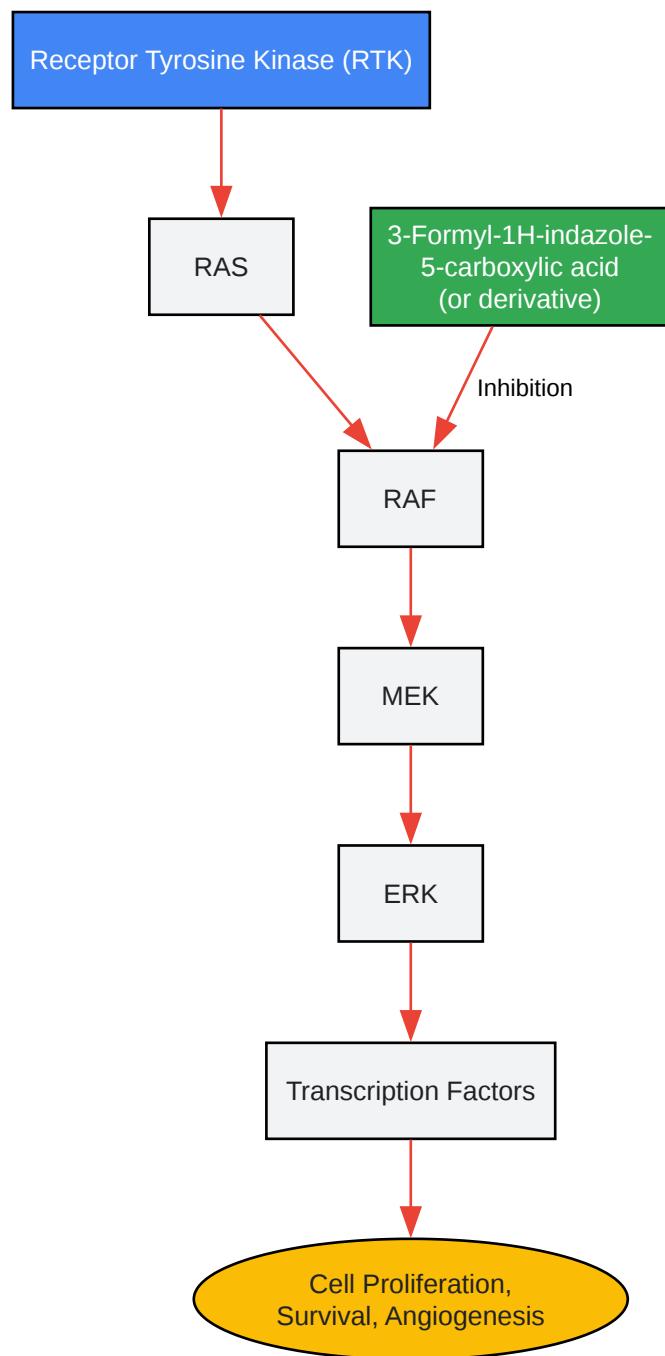
This protocol describes a general method for the oxidation of a methyl group to a carboxylic acid on an aromatic ring, which can be adapted for the conversion of a methyl-indazole to an indazole-carboxylic acid.

- **Reactants:** To a solution of the methyl-indazole derivative in a mixture of pyridine and water, add potassium permanganate (KMnO_4) portion-wise.
- **Reaction Conditions:** Heat the reaction mixture at 80-100°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- **Purification:** Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Vilsmeier-Haack Formylation of an Indazole

This protocol outlines a general procedure for the introduction of a formyl group onto an electron-rich heterocyclic ring like indazole.

- **Reagent Preparation:** Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl_3) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.
- **Reaction:** To the prepared Vilsmeier reagent, add the indazole-carboxylic acid derivative.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours until the reaction is complete (monitored by TLC).


- **Workup:** Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the formylated product.
- **Purification:** Collect the crude product by filtration, wash with water, and purify by column chromatography on silica gel or by recrystallization.

Biological and Pharmacological Relevance

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous approved drugs and clinical candidates, particularly in oncology.

Potential as a Kinase Inhibitor

The indazole core is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents at the 3 and 5 positions of the indazole ring can be modified to achieve potency and selectivity for specific kinases. Many kinase inhibitors are under investigation for the treatment of various cancers.

[Click to download full resolution via product page](#)

Caption: Generalized MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental Workflow for Inhibitor Screening

The evaluation of a compound like **3-Formyl-1H-indazole-5-carboxylic acid** as a potential drug candidate would typically follow a structured workflow.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Formyl-1H-indazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344232#chemical-structure-of-3-formyl-1h-indazole-5-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com